2-(Diethylamino)butanenitrile
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Overview
Description
2-(Diethylamino)butanenitrile is an organic compound with the molecular formula C8H16N2 It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butane chain, which is further substituted with a diethylamino group
Mechanism of Action
Target of Action
Nitriles, in general, are known to undergo various reactions, including reduction to amines and hydrolysis to carboxylic acids . These reactions suggest that the compound could interact with a variety of biological targets.
Mode of Action
Nitriles can undergo nucleophilic attack by various biological nucleophiles, leading to the formation of a variety of products . For instance, nitriles can be reduced to primary amines using lithium aluminum hydride .
Biochemical Pathways
The conversion of nitriles to amines or carboxylic acids could potentially impact various biochemical pathways, including those involving these functional groups .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and structure , would likely influence its pharmacokinetic properties.
Result of Action
The compound has been studied for its potential use in co2 capture, suggesting it may interact with co2 in the environment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Diethylamino)butanenitrile. For instance, the compound’s use in CO2 capture suggests that its efficacy may be influenced by the presence and concentration of CO2 in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Diethylamino)butanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile. For example: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{CN}^- \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{Br}^- ]
From Amides: Nitriles can be made by dehydrating amides using dehydrating agents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). The reaction removes water from the amide group, leaving a nitrile group.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Types of Reactions:
Oxidation: Nitriles can undergo oxidation reactions, although these are less common compared to other functional groups.
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium or potassium cyanide in ethanol for the formation of nitriles from halogenoalkanes.
Major Products:
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(Diethylamino)butanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its ability to form stable intermediates.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Comparison with Similar Compounds
Butanenitrile: A simpler nitrile without the diethylamino substitution.
2-(Dimethylamino)butanenitrile: Similar structure but with dimethylamino instead of diethylamino group.
2-(Diethylamino)propanenitrile: Similar structure but with a propanenitrile backbone instead of butanenitrile.
Uniqueness: 2-(Diethylamino)butanenitrile is unique due to the presence of both the diethylamino and cyano groups, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
IUPAC Name |
2-(diethylamino)butanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-4-8(7-9)10(5-2)6-3/h8H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEWMPTWEWTXOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)N(CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341553 |
Source
|
Record name | 2-(Diethylamino)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16250-35-4 |
Source
|
Record name | 2-(Diethylamino)butanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70341553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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